molecular formula C7H10N2O2S B15221296 3-((1H-Pyrazol-1-yl)methyl)thietane 1,1-dioxide

3-((1H-Pyrazol-1-yl)methyl)thietane 1,1-dioxide

Cat. No.: B15221296
M. Wt: 186.23 g/mol
InChI Key: RPNOBPKMXHFHLQ-UHFFFAOYSA-N
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Description

3-((1H-Pyrazol-1-yl)methyl)thietane 1,1-dioxide is a heterocyclic compound that features a pyrazole ring attached to a thietane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Pyrazol-1-yl)methyl)thietane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a thietane precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Pyrazol-1-yl)methyl)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

3-((1H-Pyrazol-1-yl)methyl)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((1H-Pyrazol-1-yl)methyl)thietane 1,1-dioxide involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfone group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-1-yl)methylthietane: Lacks the sulfone group, which may affect its reactivity and biological activity.

    3-(1H-Pyrazol-1-yl)methylthietane 1,1-dioxide: Similar structure but with different substituents on the pyrazole ring.

Uniqueness

3-((1H-Pyrazol-1-yl)methyl)thietane 1,1-dioxide is unique due to the presence of both the pyrazole and thietane rings, as well as the sulfone group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-(pyrazol-1-ylmethyl)thietane 1,1-dioxide

InChI

InChI=1S/C7H10N2O2S/c10-12(11)5-7(6-12)4-9-3-1-2-8-9/h1-3,7H,4-6H2

InChI Key

RPNOBPKMXHFHLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)CN2C=CC=N2

Origin of Product

United States

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